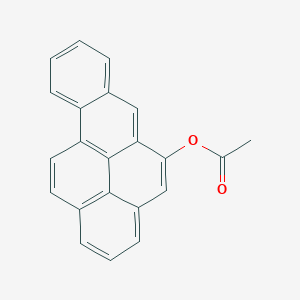
Benzo(a)pyren-5-ol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyren-5-ol, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. Benzo(a)pyrene itself is a well-studied carcinogen, often found in substances resulting from incomplete combustion, such as tobacco smoke and grilled meats
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-5-ol, acetate typically involves the acetylation of Benzo(a)pyren-5-ol. This can be achieved through the reaction of Benzo(a)pyren-5-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyren-5-ol, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield halogenated derivatives .
Aplicaciones Científicas De Investigación
Benzo(a)pyren-5-ol, acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzo(a)pyren-5-ol, acetate involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer . The primary molecular targets include cytochrome P450 enzymes, which catalyze the formation of these reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: An isomer with similar properties but different biological activity.
Dibenz(a,h)anthracene: Another PAH with comparable structure and effects.
Uniqueness
Benzo(a)pyren-5-ol, acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other similar PAHs .
Propiedades
Número CAS |
24027-82-5 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
benzo[a]pyren-5-yl acetate |
InChI |
InChI=1S/C22H14O2/c1-13(23)24-20-12-16-7-4-6-14-9-10-18-17-8-3-2-5-15(17)11-19(20)22(18)21(14)16/h2-12H,1H3 |
Clave InChI |
FRJCAHNSPSIPAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


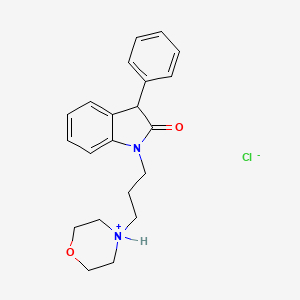
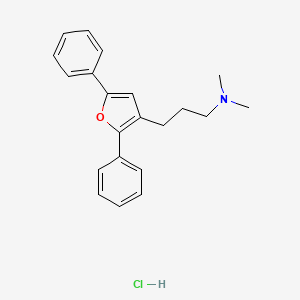

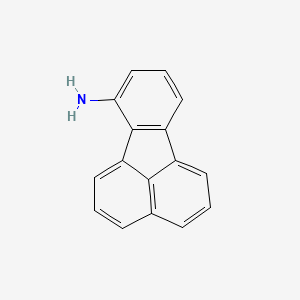



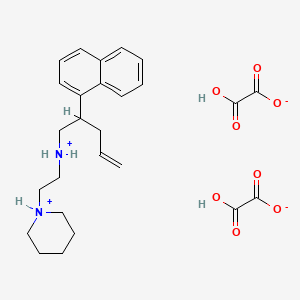
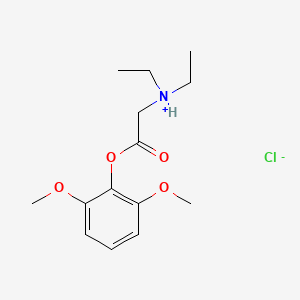
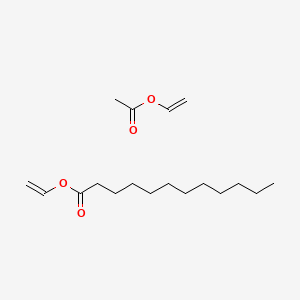
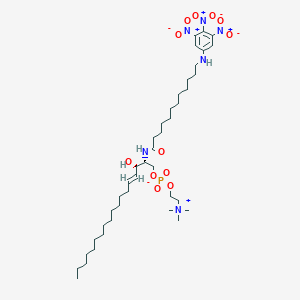

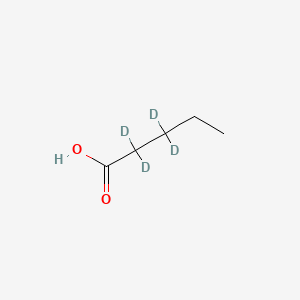
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
